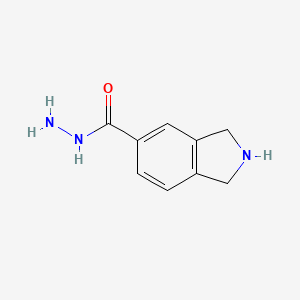
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound that features a pyridine ring substituted with an amino group and a hexafluoropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-aminopyridine and hexafluoropropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. A common approach involves the use of a strong base such as sodium hydride (NaH) to deprotonate the hexafluoropropanol, followed by nucleophilic substitution on the 5-aminopyridine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorinated alcohol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, fluorinated ethers, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated moiety enhances its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Aminopyridin-2-yl)acetonitrile: This compound shares the pyridine and amino functionalities but lacks the fluorinated alcohol moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a similar pyridine ring but differ in their substitution patterns and functional groups.
Uniqueness
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of a pyridine ring with an amino group and a highly fluorinated alcohol moiety. This combination imparts distinct chemical properties, such as high thermal stability, enhanced lipophilicity, and potential for diverse chemical reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6F6N2O |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
2-(5-aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H6F6N2O/c9-7(10,11)6(17,8(12,13)14)5-2-1-4(15)3-16-5/h1-3,17H,15H2 |
Clave InChI |
VLRAYDOYXNTRON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
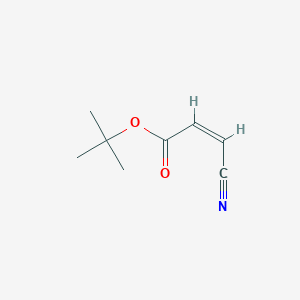
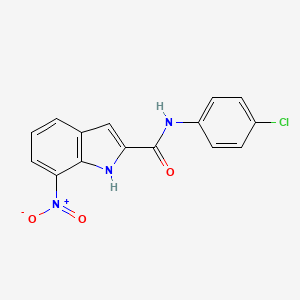


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
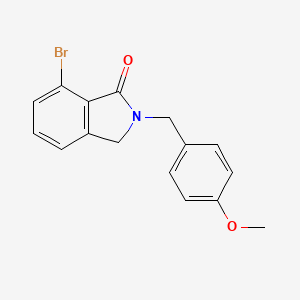
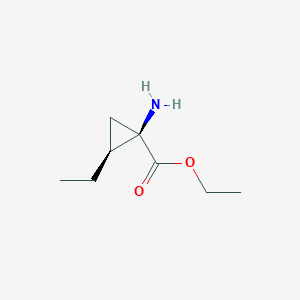
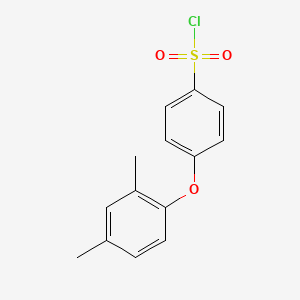
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)



